molecular formula C28H21P B14412272 2,3,4,5-Tetraphenyl-1H-phosphole CAS No. 82476-27-5

2,3,4,5-Tetraphenyl-1H-phosphole

Cat. No.: B14412272
CAS No.: 82476-27-5
M. Wt: 388.4 g/mol
InChI Key: XTFPKGMZMWDUHP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetraphenyl-1H-phosphole is an organophosphorus compound with the chemical formula C28H21P. It is a derivative of phosphole, a five-membered heterocycle containing one phosphorus atom. This compound is of significant interest due to its unique structural and electronic properties, making it a valuable subject in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetraphenyl-1H-phosphole typically involves the reaction of zirconocene dichloride with 2-butyne in the presence of butyllithium, followed by the addition of dichlorophenylphosphine. The reaction is carried out under nitrogen atmosphere at low temperatures (around -78°C) to ensure the stability of the intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetraphenyl-1H-phosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphole oxides, substituted phospholes, and various derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetraphenyl-1H-phosphole involves its interaction with molecular targets through its phosphorus atom and phenyl rings. The compound can participate in various electronic transitions and charge transfer processes, which are crucial for its luminescent properties. The phenyl rings can act as electron donors or acceptors, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetraphenyl-1H-phosphole is unique due to its four phenyl groups, which provide steric hindrance and electronic effects that influence its reactivity and stability. This makes it distinct from other phosphole derivatives and valuable for specific applications in materials science and coordination chemistry .

Properties

CAS No.

82476-27-5

Molecular Formula

C28H21P

Molecular Weight

388.4 g/mol

IUPAC Name

2,3,4,5-tetraphenyl-1H-phosphole

InChI

InChI=1S/C28H21P/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,29H

InChI Key

XTFPKGMZMWDUHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(PC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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